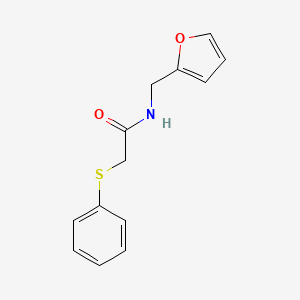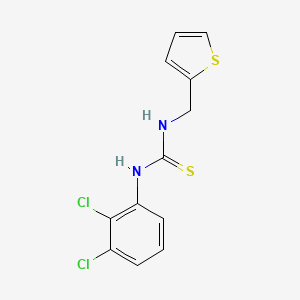
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DCTTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCTTU is a thiourea derivative that has been synthesized and studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea inhibits the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea inhibits the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling pathways. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to induce oxidative stress in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. In addition, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have potent antitumor, antifungal, and antibacterial activity, making it a promising candidate for further research. However, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is a toxic compound, and caution must be taken when handling it. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research involving N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its antitumor, antifungal, and antibacterial properties. This could involve in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. Finally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, which could lead to the development of more potent and selective compounds.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,3-dichloroaniline with 2-thienylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent such as methanol. The product is then purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in several fields. In the field of medicinal chemistry, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been investigated for its antitumor, antifungal, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus. In addition, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-9-4-1-5-10(11(9)14)16-12(17)15-7-8-3-2-6-18-8/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIKBGHBWZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
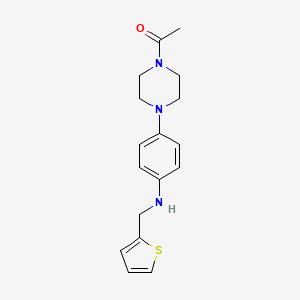
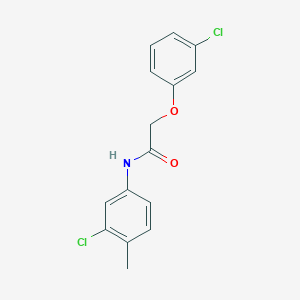
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)
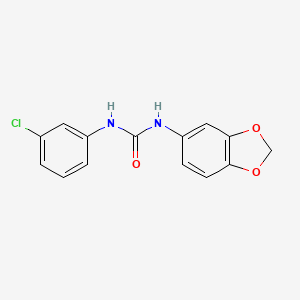
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)
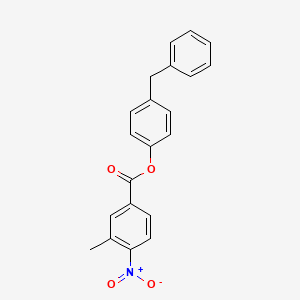
![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
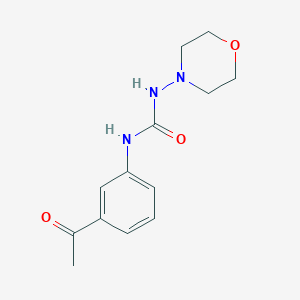
![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
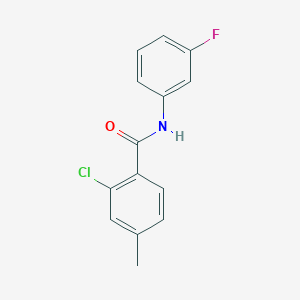
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)
